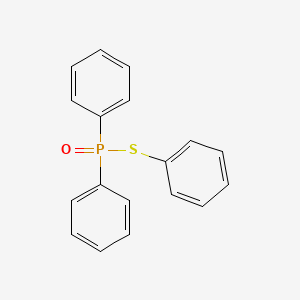

S-Phenyl diphenylphosphinothioate

Description

Context within Organophosphorus Chemistry and Thiophosphoryl Compounds

Organophosphorus chemistry is a significant branch of chemistry that investigates compounds containing phosphorus-carbon bonds and their derivatives. wikipedia.org These compounds are diverse in structure and reactivity, with phosphorus existing in various oxidation states, most commonly phosphorus(III) and phosphorus(V). wikipedia.org S-Phenyl diphenylphosphinothioate belongs to the phosphorus(V) class, characterized by a tetrahedral phosphorus center.

More specifically, it is a member of the thiophosphoryl compound family. researchgate.net These compounds contain a phosphorus-sulfur double bond (P=S) or a phosphorus-sulfur single bond, as seen in this compound's P-S-Ar linkage. The introduction of sulfur in place of oxygen in the phosphoryl group (P=O) significantly influences the molecule's electronic properties, bond lengths, and reactivity, making thiophosphoryl compounds a distinct and important area of study. researchgate.netbibliotekanauki.pl

Significance of Phosphinothioates in Advanced Chemical Research

Phosphinothioates, the subclass to which this compound belongs, are valuable tools in advanced chemical research. Their unique reactivity and structural features make them useful as intermediates in organic synthesis and as ligands in catalysis. nih.govcapes.gov.brresearchgate.net The phosphorus-sulfur bond in phosphinothioates can be selectively cleaved or modified, allowing for the synthesis of a variety of other organophosphorus compounds. nih.gov

Furthermore, the stereochemistry at the phosphorus center of chiral phosphinothioates is of considerable interest. The development of stereospecific synthetic methods for these compounds has enabled their use in asymmetric catalysis, where they can act as chiral ligands for transition metals, influencing the stereochemical outcome of chemical reactions. acs.org The study of their reaction mechanisms, such as nucleophilic substitution at the phosphorus center, provides fundamental insights into reaction pathways and stereochemical inversion or retention. acs.orgyoutube.com

Evolution of Research Perspectives on this compound

Initial research involving compounds like this compound was often focused on fundamental synthesis and characterization. Early methods for creating the P-S bond involved reactions of phosphinyl chlorides with thiols or their salts.

More recently, research has shifted towards developing more efficient and environmentally friendly synthetic protocols. For instance, a metal- and solvent-free method for the synthesis of this compound has been reported, involving the direct coupling of diphenylphosphine (B32561) oxide and diphenyl disulfide. nih.gov This reaction proceeds with high yield under mild conditions, highlighting a move towards greener chemical processes. nih.gov

Current research also explores the application of this compound and related compounds in catalysis and materials science. For example, the synthesis of (S)-N-(diphenylphosphinyl)-S-methyl-S-phenyl sulfoximide, a derivative of a related structural class, has been reported for its potential use as a ligand in asymmetric conjugate addition reactions. capes.gov.brresearchgate.net These evolving research directions underscore the continued relevance of this compound and its analogs in advancing chemical science.

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

| Diphenylphosphine oxide | Diphenyl disulfide | Room temperature, 3 hours (solvent-free) | 75% (NMR yield) | nih.gov |

| Diphenylphosphine oxide | Diphenyl disulfide | 50 °C, 5-10 minutes (solvent-free) | Nearly quantitative | nih.gov |

Interactive Data Table: Spectroscopic Data for Related Compounds

| Compound | 1H NMR (CDCl3, δ) | 13C NMR (CDCl3, δ) | 31P NMR (CDCl3, δ) | Reference |

| This compound | 7.95-7.88 (m, 4H), 7.55-7.40 (m, 11H) | 134.4, 132.0, 131.8, 129.3, 129.2, 128.6 | 43.2 | nih.gov |

| (S)-N-(diphenylphosphinyl)-S-methyl-S-phenyl sulfoximide | 7.95-7.88 (m, 4H), 7.65-7.35 (m, 11H), 3.30 (s, 3H) | Not reported | 29.8 | capes.gov.brresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

5510-78-1 |

|---|---|

Molecular Formula |

C18H15OPS |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

[phenyl(phenylsulfanyl)phosphoryl]benzene |

InChI |

InChI=1S/C18H15OPS/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H |

InChI Key |

KEKMRZXUTZRTOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Phenyl Diphenylphosphinothioate

Environmentally Conscious Approaches to P-S Bond Formation

In recent years, the development of synthetic protocols that minimize environmental impact has become a paramount goal in chemical synthesis. For S-Phenyl diphenylphosphinothioate, this has led to the creation of methods that eliminate the need for metal catalysts and harsh solvents, representing a significant step forward in green chemistry.

Metal-Free and Solvent-Free Protocols for this compound Synthesis

A highly efficient and environmentally benign protocol for the synthesis of this compound has been developed that proceeds without any metal catalysts, additives, or solvents. mdpi.comnih.govresearchgate.net This method involves the direct reaction of diphenylphosphine (B32561) oxide with diphenyl disulfide. Researchers have demonstrated that under solvent-free conditions, the reactants can be converted almost quantitatively into the desired product. mdpi.comnih.gov The reaction is remarkably straightforward, requiring either simple stirring at room temperature for about three hours or gentle heating at 50°C for as little as five to ten minutes to achieve excellent yields. researchgate.net

The simplicity of the system and the ease of the work-up, which can involve a simple extraction to remove the thiol byproduct, underscore the practical advantages of this green protocol. researchgate.net This approach not only enhances the atom economy but also significantly reduces chemical waste, aligning with the core principles of sustainable chemistry.

Direct Coupling Reactions of Diarylphosphine Oxides with Disulfides

The direct coupling of diarylphosphine oxides with disulfides stands out as a robust and versatile method for constructing the critical P-S bond in phosphinothioates. The reaction between diphenylphosphine oxide and diphenyl disulfide to form this compound serves as a prime example of this strategy's effectiveness. mdpi.comnih.gov Initial investigations into the reaction conditions revealed that while various organic solvents could be used, the yields were often moderate. mdpi.comnih.gov A significant breakthrough was the discovery that the reaction proceeds with dramatically increased efficiency in the absence of a solvent, providing a nearly quantitative yield of the target molecule. mdpi.comnih.gov

This direct coupling method is notable for its broad substrate compatibility and operational simplicity, avoiding the need for pre-activation of the substrates or the use of catalysts. researchgate.net The following table summarizes the optimization of this direct coupling reaction, highlighting the superior outcome under solvent-free conditions.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Diphenylphosphine oxide | Diphenyl disulfide | Toluene | Room Temp | 3 h | 75 | mdpi.comnih.gov |

| Diphenylphosphine oxide | Diphenyl disulfide | MeOH | Room Temp | 3 h | <5 | mdpi.comnih.gov |

| Diphenylphosphine oxide | Diphenyl disulfide | DCM | Room Temp | 3 h | 25 | mdpi.comnih.gov |

| Diphenylphosphine oxide | Diphenyl disulfide | H₂O | Room Temp | 3 h | 90 | mdpi.comnih.gov |

| Diphenylphosphine oxide | Diphenyl disulfide | Solvent-Free | Room Temp | 3 h | 99 | mdpi.comnih.gov |

| Diphenylphosphine oxide | Diphenyl disulfide | Solvent-Free | 50 | 5-10 min | 99 | researchgate.net |

Mechanistic Innovations in Phosphinothioate Synthesis

Beyond green chemistry, significant innovations have occurred in the mechanistic approaches to forming phosphinothioates. These strategies introduce novel reagents and reactivity patterns that expand the toolkit for organophosphorus synthesis.

S-Arylation Strategies Utilizing Diaryliodonium Salts

A novel, metal-free method for the direct S-arylation of phosphinothioate precursors involves the use of diaryliodonium salts as aryl-transfer reagents. nih.govacs.org This strategy allows for the formation of the S-aryl bond under simple conditions. In this approach, a suitable phosphinothioate precursor is heated with a diaryliodonium salt, such as diphenyliodonium (B167342) tetrafluoroborate, in a solvent like 1,4-dioxane (B91453) to yield the S-arylated product. nih.gov

While this method is highly effective for a broad range of S-aryl phosphorothioates, its efficiency can be influenced by the substituents on the phosphorus atom. nih.govacs.org For instance, the synthesis of this compound using this technique resulted in a 31% yield, indicating that the presence of two P-C bonds somewhat diminishes reactivity compared to O,O-diaryl or O,O-dialkyl substrates. acs.org A key advantage of this method is its stereospecificity; it proceeds with complete retention of the stereochemical configuration at the phosphorus center, which is crucial for the synthesis of P-chiral compounds. nih.govacs.org DFT calculations and experimental evidence suggest the reaction does not involve radical intermediates. nih.gov

| Phosphorus Substrate | Arylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diphenyl phosphorothioate (B77711) | Diphenyliodonium tetrafluoroborate | 1,4-Dioxane | 100 | >95 | nih.gov |

| Dimethylphosphinothioic acid precursor | Diphenyliodonium tetrafluoroborate | 1,4-Dioxane | 100 | 31 | acs.org |

Alkylation of P(V)-Thiolate Anions in Organophosphorus Synthesis

A fundamental mechanistic pathway in organophosphorus synthesis involves the generation and subsequent reaction of P(V)-thiolate anions. These anions are typically formed by the deprotonation of a phosphinothioic acid using a suitable base. The resulting nucleophilic thiolate can then react with an electrophile, such as an alkyl or aryl halide, to form the desired phosphinothioate product. This classical approach provides a logical and stepwise method for constructing the P-S-C linkage.

Modern innovations, such as the S-arylation with diaryliodonium salts, can be viewed as an evolution of this principle. In these advanced systems, the P(V)-thiolate anion may be generated in situ or the reaction may proceed through a concerted mechanism where the phosphorus-sulfur species directly attacks the hypervalent iodine reagent. This avoids the need for strong, stoichiometric bases and expands the functional group tolerance of the reaction, representing a significant mechanistic refinement over traditional methods.

Umpolung Reactivity of Hydroxymethylphosphine Sulfides

A significant mechanistic innovation in organophosphorus chemistry is the application of "umpolung" or polarity inversion. acs.org Recently, versatile P-N and P-O bond-forming reactions have been developed using air- and moisture-stable hydroxymethylphosphine sulfides through an umpolung strategy. acs.orgnih.govacs.org This approach fundamentally alters the normal reactivity of the phosphorus center.

The process begins with the deformylation of the hydroxymethylphosphine sulfide (B99878) under basic conditions, which generates an anionic phosphido intermediate. acs.org This nucleophilic species then reacts with an oxidative halogenating agent, such as N-iodosuccinimide (NIS), to form a halogenated phosphine (B1218219) sulfide. acs.org This transformation inverts the polarity of the phosphorus atom, turning it into a potent electrophilic center. acs.org This electrophilic phosphorus species can then readily react with a wide range of nucleophiles. While primarily demonstrated for the synthesis of compounds with P-N and P-O bonds, this strategy represents a novel protocol for creating various organophosphorus(V) compounds and showcases a powerful new mechanistic tool applicable to the broader field of phosphinothioate synthesis. acs.org

Catalyst-Mediated Synthetic Transformations

The formation of the P-S bond in this compound can be effectively achieved through catalyst-mediated cross-coupling reactions. These methods offer advantages in terms of reaction efficiency and substrate scope. Research has primarily focused on the use of transition metal catalysts, particularly copper-based systems.

Investigation of Specific Catalytic Systems and Reagents

A notable catalytic approach for the synthesis of this compound involves the coupling of diphenylphosphine oxide with diphenyl disulfide. While this transformation can proceed under catalyst-free conditions, the use of catalysts can significantly enhance the reaction rate and yield.

One of the early and effective catalytic systems for similar phosphorothioate syntheses was developed by Zhao and co-workers, employing copper(I) iodide (CuI) as the catalyst. This protocol for the preparation of phosphorothioates from dialkylphosphites and disulfides laid the groundwork for related transformations. acs.org

In a more direct context, the synthesis of this compound from diphenyl disulfide and diphenylphosphine oxide has been investigated, with references to "Cheng's conditions." nih.gov These conditions, while not detailed in the citing literature, are presented as a benchmark for catalyst-mediated synthesis in this area. One study commenced their investigation by adopting these conditions, which involved reacting diphenyl disulfide and diphenylphosphine oxide at 80 °C under a nitrogen atmosphere, achieving a 75% yield of this compound after three hours. nih.gov

The following table summarizes the key aspects of a referenced catalytic approach and a closely related metal- and solvent-free method for comparison.

| Catalyst System | Reactants | Solvent | Temperature | Time | Yield | Reference |

| Not specified (Cheng's conditions) | Diphenyl disulfide, Diphenylphosphine oxide | N/A | 80 °C | 3 h | 75% | , nih.gov |

| None (Metal- and Solvent-Free) | Diphenyl disulfide, Diphenylphosphine oxide | None | 25 °C | 3 h | 90% |

It is important to note that while the metal- and solvent-free approach shows a higher yield at a lower temperature in this specific study, catalytic systems are often crucial for achieving high efficiency with a broader range of substrates or under milder conditions than initially reported. The development of novel catalysts continues to be a key area of research for the synthesis of phosphinothioates and other organophosphorus compounds. nih.govnih.govrsc.org

Exploration of Microwave-Assisted Synthetic Pathways

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles and successes in related areas strongly suggest its potential applicability.

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can be particularly advantageous for reactions requiring elevated temperatures. This has been demonstrated in the synthesis of various heterocyclic and organophosphorus compounds. For instance, the phospha-Michael addition of diphenylphosphine oxide to maleic derivatives has been successfully carried out under microwave irradiation, showcasing the utility of this technology in forming P-C bonds, a key step in the synthesis of many organophosphorus compounds. researchgate.net Similarly, microwave assistance has been employed in the synthesis of various nitrogen-containing heterocyclic compounds, highlighting its broad applicability in organic synthesis. asianpubs.orgmdpi.com

The potential benefits of applying microwave technology to the synthesis of this compound include:

Reduced Reaction Times: Reactions that may take several hours under conventional heating could potentially be completed in minutes.

Improved Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher product yields.

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Given the successful application of microwave-assisted synthesis to a wide array of organic reactions, including those involving organophosphorus reagents, it represents a promising avenue for the future development of more efficient and environmentally friendly methods for producing this compound. Further research is warranted to explore and optimize specific microwave-assisted protocols for this important compound.

Mechanistic and Kinetic Investigations of S Phenyl Diphenylphosphinothioate Reactions

Nucleophilic Substitution Reactions at the Thiophosphoryl Center

Nucleophilic substitution at the phosphorus center of S-Phenyl diphenylphosphinothioate can proceed through different mechanistic pathways, primarily categorized as either concerted or stepwise. wiley-vch.de In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. wiley-vch.de Conversely, a stepwise mechanism involves the formation of a pentacoordinate intermediate, which then decomposes in a subsequent step to form the products. wiley-vch.de The preferred pathway is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent.

Kinetic Studies of Alkaline Hydrolysis of this compound

A study on the alkaline hydrolysis of a series of Y-substituted-phenyl diphenylphosphinates in water at 25.0 ± 0.1 °C demonstrated that the reaction follows second-order kinetics. The rate of reaction is dependent on the concentration of both the phosphinate ester and the hydroxide (B78521) ion.

While a direct data table for this compound is not available, the following table presents kinetic data for the alkaline hydrolysis of its oxygen analogue, phenyl diphenylphosphinate (B8688654), and some of its substituted derivatives. This data serves as a crucial baseline for understanding the reactivity of these systems.

Table 1: Second-Order Rate Constants (kOH-) for the Alkaline Hydrolysis of Y-Substituted-Phenyl Diphenylphosphinates in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1°C

| Substituent (Y) | kOH- (M-1s-1) |

| 3,4-Dinitrophenyl | 200 ± 3 |

| 4-Nitrophenyl | 21.3 ± 0.1 |

| 4-Formylphenyl | 9.11 ± 0.07 |

| 4-Cyanophenyl | 13.3 ± 0.1 |

| 3-Acetylphenyl | Not Available |

| 4-Chlorophenyl | Not Available |

| Phenyl | Not Available |

Data sourced from supporting information for a study on the alkaline hydrolysis of substituted phenyl diphenylphosphinates. wiley-vch.de

It is important to note that the solvent system in this study was a mixture of water and DMSO, which can influence the reaction rates compared to a purely aqueous solution.

Comparative Analysis of Reactivity: The Thio Effect (P=S vs. P=O Analogues)

The "thio effect" refers to the difference in reactivity between a compound containing a P=S bond and its P=O analogue. In the context of alkaline hydrolysis, it has been generally observed that phosphinate esters (P=O) are more reactive than their thiophosphinate (P=S) counterparts. mdpi.com This phenomenon can be attributed to several factors. The electronegativity of oxygen is higher than that of sulfur, making the phosphorus atom in a P=O group more electrophilic and thus more susceptible to nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition State Structures

The detailed mechanism of nucleophilic substitution at the thiophosphoryl center is a subject of ongoing investigation. The elucidation of whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a stable intermediate is crucial for a complete understanding of the reactivity of this compound.

Characterization of Concerted Pathways in Phosphoryl Transfer

Phosphoryl and thiophosphoryl transfer reactions can proceed through a concerted SN2-like mechanism. wiley-vch.de In this pathway, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, leading to a single pentacoordinate transition state. wiley-vch.de This transition state is characterized by partial bond formation between the phosphorus and the nucleophile and partial bond cleavage between the phosphorus and the leaving group. The geometry of this transition state is typically trigonal bipyramidal.

Impact of Substituent Electronic Nature on Reaction Pathways

The electronic nature of substituents on the aryl ring of the leaving group can significantly influence the reaction rate and potentially the reaction mechanism. Electron-withdrawing groups on the phenyl ring of the thiophenolate leaving group are expected to increase the rate of hydrolysis. This is because these substituents can stabilize the developing negative charge on the sulfur atom in the transition state, making the thiophenolate a better leaving group.

For the analogous P=O systems, a linear free-energy relationship, as described by the Hammett equation, has been observed. A study on the alkaline hydrolysis of Y-substituted-phenyl diphenylphosphinates showed a good correlation with the Yukawa-Tsuno plot, yielding a ρ value of +0.95 and an r value of 0.55. The positive ρ value indicates that the reaction is facilitated by electron-withdrawing substituents on the leaving group. The r value suggests that there is a partial development of negative charge on the oxygen atom of the leaving group in the transition state, which is consistent with a concerted mechanism.

Effects of Solvent and Ion-Pairing on Reaction Kinetics

The kinetics of nucleophilic substitution reactions involving this compound are profoundly influenced by the surrounding solvent environment and the presence of metal ions, which can lead to complex phenomena such as ion-pairing. These factors can either accelerate or decelerate the reaction rate by altering the reactivity of the nucleophile and stabilizing or destabilizing the transition state.

Catalysis and Inhibition Phenomena by Alkali Metal Ions

Kinetic investigations into the nucleophilic substitution reactions of Y-substituted phenyl diphenylphosphinothioates with alkali-metal ethoxides (MOEt, where M = Li, Na, K) in anhydrous ethanol (B145695) have revealed the significant role of ion-pairing in catalysis and inhibition. nih.gov The observed pseudo-first-order rate constants (kobsd) exhibit non-linear relationships with the concentration of the alkali metal ethoxide. nih.gov Specifically, plots of kobsd versus [KOEt] show an upward curvature, while plots versus [LiOEt] display a downward curvature, indicating a differential reactivity between the dissociated ethoxide ion (EtO⁻) and the ion-paired alkali metal ethoxide (MOEt). nih.gov

For the reaction with 4-nitrophenyl diphenylphosphinothioate, the reactivity of the alkali metal ethoxides was found to follow the order: LiOEt < EtO⁻ < NaOEt < KOEt < nih.govcrown-6-complexed KOEt. nih.gov This demonstrates that while lithium ethoxide acts as an inhibitor (being less reactive than the free ethoxide ion), sodium and potassium ethoxides serve as catalysts. nih.gov The use of 18-crown-6 (B118740) ether, which complexes K⁺ and promotes the dissociation of KOEt into the more reactive free EtO⁻, further modifies the reaction kinetics.

This contrasts with the behavior observed for the analogous P=O compound, 4-nitrophenyl diphenylphosphinate, where the reactivity order is LiOEt > NaOEt > KOEt > EtO⁻. nih.gov The P=O compounds are significantly more reactive towards ion-paired LiOEt (up to 3.1 x 10³-fold) than the P=S compounds. nih.gov Despite these differences in selectivity, studies suggest that the reactions for both P=S and P=O compounds proceed through the same concerted mechanism. nih.gov

The catalytic or inhibitory effect of the alkali metal ion is a balance between its ability to stabilize the transition state through electrostatic interactions and the desolvation penalty incurred by the ion. rsc.org In essence, the metal ion can act as a Lewis acid, coordinating to the substrate and making it more susceptible to nucleophilic attack. Alkali metals are recognized as effective promoters in various catalytic processes by modifying electronic structures and reaction intermediate bindings. csbsju.edu

Interactive Data Table: Reactivity of Alkali Metal Ethoxides with 4-Nitrophenyl Diphenylphosphinothioate

| Nucleophilic Species | Reactivity Order | Effect |

| LiOEt | 1 | Inhibition |

| EtO⁻ | 2 | Baseline |

| NaOEt | 3 | Catalysis |

| KOEt | 4 | Catalysis |

| nih.govcrown-6-complexed KOEt | 5 | Enhanced Catalysis |

This table illustrates the relative reactivity of different ethoxide species in the nucleophilic displacement reaction of 4-nitrophenyl diphenylphosphinothioate.

Influence of Reaction Medium on Nucleophilic Displacement

The reaction medium plays a critical role in the kinetics of nucleophilic displacement reactions. The polarity of the solvent and its ability to solvate ions can significantly impact the reaction rate and even the reaction mechanism. libretexts.orglibretexts.org In the context of this compound reactions with charged nucleophiles like ethoxides, polar solvents are generally favored as they help to dissolve the ionic reactants. libretexts.org

The specific use of anhydrous ethanol in the studies of alkali metal ion effects highlights the importance of a polar protic solvent. nih.gov Polar protic solvents, such as alcohols and water, are capable of hydrogen bonding. libretexts.orglibretexts.org This allows them to effectively solvate both cations and anions. The protic hydrogen can interact strongly with the anionic nucleophile, while the lone pairs on the oxygen atom can stabilize the metal cation. libretexts.orglibretexts.org

The solvation of the nucleophilic anion can markedly influence its reactivity. Strong solvation of the nucleophile can stabilize it, making it less reactive and potentially slowing down the reaction rate, particularly in SN2-type reactions. libretexts.orglibretexts.org However, in reactions that proceed through a more charged, SN1-like transition state, polar protic solvents can lower the activation energy barrier by stabilizing this transition state, thus accelerating the reaction. libretexts.orglibretexts.org

For the reaction of this compound, which is proposed to proceed through a concerted mechanism, the solvent's role is multifaceted. nih.gov It must dissolve the alkali metal ethoxide, facilitate the equilibrium between ion-paired and free nucleophiles, and solvate the starting materials and the transition state. The choice of ethanol as the reaction medium provides a balance of these properties, allowing for the detailed kinetic investigation of the distinct roles of the dissociated and ion-paired nucleophiles. nih.gov The nature of the solvent can also influence the relative nucleophilicity of different species.

Computational and Theoretical Studies on S Phenyl Diphenylphosphinothioate

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving organophosphorus compounds. For S-Phenyl diphenylphosphinothioate, DFT calculations have been instrumental in mapping out the mechanistic pathways of its formation.

Computational Modeling of Reaction Pathways and Energy Profiles

A key reaction involving this compound is its formation via the S-arylation of a phosphorothioate (B77711) precursor with a diaryliodonium salt. DFT calculations have been employed to model the free energy profile of this metal-free reaction. The computational results indicate that the arylation proceeds through an inner-sphere mechanism. The process involves the initial formation of an intermediate, followed by the crucial S-Ar bond formation step.

The computed free energy profile for the reaction shows distinct transition states for S-arylation versus O-arylation. These calculations reveal that the pathways leading to the S-arylated product, this compound, are energetically more favorable than those leading to the O-arylated isomer. This computational finding aligns with experimental observations where S-arylation is the exclusive outcome.

Theoretical Characterization of Transition State Geometries

The elucidation of the reaction mechanism is further refined by the theoretical characterization of the transition state (TS) geometries. For the S-arylation reaction, DFT studies have identified and characterized the key transition states involved in the S-Ar bond formation.

The calculations show that the transition states for S-arylation, denoted as TS1-S and TS2-S , are significantly lower in energy compared to the corresponding transition states for O-arylation (TS1-O and TS2-O ). This energy difference provides a quantitative explanation for the observed chemoselectivity of the reaction. The geometries of these transition states are characterized as five-membered cyclic structures, which are suggested to be less strained and therefore energetically preferred. This detailed characterization of the transition states provides strong evidence for a concerted, inner-sphere mechanism for the formation of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

While specific Quantitative Structure-Reactivity Relationship (QSRR) studies focusing exclusively on this compound are not extensively documented, the principles of QSRR have been widely applied to closely related series of aryl diphenylphosphinothioates. These studies provide a robust framework for understanding and predicting the reactivity of this class of compounds. The following sections draw upon research conducted on these analogous systems to illustrate the application of QSRR methodologies.

Application of Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, providing insights into reaction mechanisms by correlating rate constants with equilibrium constants or with rate constants of a reference reaction. For reactions of aryl diphenylphosphinothioates, LFERs, particularly Brønsted-type plots, have been instrumental in distinguishing between concerted and stepwise mechanisms.

For instance, in the aminolysis of 2,4-dinitrophenyl diphenylphosphinothioate with alicyclic secondary amines, a linear Brønsted-type plot is observed. sapub.org This linearity is a strong indicator that the reaction proceeds through a single, concerted transition state rather than a multi-step pathway involving a stable intermediate. sapub.org The slope of this plot, the Brønsted coefficient (β), provides further details about the nature of the transition state.

Derivation of Brønsted-Type and Hammett/Yukawa-Tsuno Correlations

The reactivity of aryl diphenylphosphinothioates is significantly influenced by the electronic nature of substituents on the aryl leaving group. This influence is quantified using Brønsted-type and Hammett/Yukawa-Tsuno correlations.

Brønsted-Type Correlations: The relationship between the rate of reaction and the basicity of the leaving group or the nucleophile is described by the Brønsted equation. For the aminolysis of 2,4-dinitrophenyl diphenylphosphinothioate, a Brønsted-type plot of log(knuc) versus the pKa of the conjugate acid of the amine yields a βnuc value of 0.52. sapub.org This value, which quantifies the sensitivity of the reaction rate to the nucleophile's basicity, suggests a moderate degree of bond formation in the transition state, consistent with a concerted mechanism. sapub.org Comparing this to the βnuc of 0.38 for the oxygen analogue, 2,4-dinitrophenyl diphenylphosphinate (B8688654), it is inferred that the reaction of the phosphinothioate proceeds through a tighter transition state. sapub.org

| Reaction | β_nuc | Mechanism Indication |

| Aminolysis of 2,4-dinitrophenyl diphenylphosphinothioate (secondary amines) | 0.52 | Concerted |

| Aminolysis of 2,4-dinitrophenyl diphenylphosphinate (secondary amines) | 0.38 | Concerted |

Hammett/Yukawa-Tsuno Correlations: To probe the effect of substituents on the leaving aryl group, Hammett and Yukawa-Tsuno plots are employed. The standard Hammett equation relates the logarithm of the rate constant to the substituent constant (σ). However, when there is significant resonance interaction between the substituent and the reaction center in the transition state, the Yukawa-Tsuno equation often provides a better correlation. wikipedia.org

The Yukawa-Tsuno equation is given by: log(k/k₀) = ρ(σ + r(σ⁺ - σ)) or log(k/k₀) = ρ(σ + r(σ⁻ - σ))

Here, ρ is the reaction constant, indicating the sensitivity to substituent effects, and r is the resonance demand parameter. In studies of related aryl diphenylphosphinates, a Yukawa-Tsuno plot yielded a much better linear correlation than simple Hammett plots, indicating the development of a partial negative charge on the leaving group's oxygen atom in the rate-determining step.

For the aminolysis of a series of substituted aryl diphenylphosphinothioates with piperidine, a good linear correlation was found with the Yukawa-Tsuno equation, yielding a small r value of 0.28. This suggests that the leaving group departs in the rate-determining step, but with only a small degree of P-S bond fission in the transition state.

| Reaction System | ρ (rho) value | r value | Interpretation |

| Aminolysis of aryl diphenylphosphinothioates with piperidine | - | 0.28 | Leaving group departs in RDS with a small degree of bond fission. |

| Ethanolysis of aryl diphenylphosphinates | 1.98 | 0.41 | Partial negative charge on leaving group oxygen, departure in RDS. |

Computational Prediction of Substituent Effects on Reactivity

Modern computational chemistry allows for the direct prediction of substituent effects on reactivity, complementing experimental QSRR studies. By calculating the energies of reactants, transition states, and products for a series of substituted compounds, it is possible to compute theoretical rate constants and derive in silico Hammett or Brønsted correlations.

Advanced Applications and Future Research Directions for Phosphinothioate Scaffolds

S-Phenyl Diphenylphosphinothioate as a Key Intermediate in Complex Organic Synthesis

While the direct application of this compound in the total synthesis of complex natural products is not yet extensively documented in publicly available literature, its structural motif and the reactivity of the P-S bond position it as a valuable precursor for the synthesis of more elaborate molecules. The broader class of phosphinothioates serves as versatile synthetic intermediates, and the principles governing their reactivity can be extended to this compound. onepetro.orgresearchgate.net

The utility of phosphinothioates in synthesis often stems from the controlled cleavage of the P-S bond, which can be manipulated to form new carbon-phosphorus or carbon-sulfur bonds. onepetro.org For instance, the diphenylphosphinothioate group can be envisioned as a precursor to the diphenylphosphino moiety, a common ligand in transition metal catalysis. The conversion would involve the reductive cleavage of the P-S bond, although specific methodologies for this transformation starting from this compound need further exploration. The synthesis of various phosphine (B1218219) ligands is crucial for the development of new catalytic reactions. researchgate.net

Furthermore, the phenylthio group can act as a leaving group in nucleophilic substitution reactions at the phosphorus center, allowing for the introduction of other functional groups. This reactivity opens up avenues for the synthesis of a diverse range of organophosphorus compounds with potential applications in medicinal chemistry and materials science. tandfonline.comfrontiersin.org The synthesis of S-alkyl phosphinothioates has been demonstrated, showcasing the potential for diversification of the sulfur-bound group. rsc.org

Contributions to the Design and Development of Functional Materials

The incorporation of organophosphorus compounds into polymers and other materials can impart unique properties, such as flame retardancy, metal chelation, and modified optical or electronic characteristics. mdpi.comdokumen.pub While direct applications of this compound in functional materials are still an emerging area of research, the broader class of phosphinothioates and related compounds have shown promise in materials science. nih.govnih.gov

For example, organophosphorus compounds are utilized as stabilizers and plasticizers in polymers and as monomers for ion-exchange and thermostable polymers. nih.gov The synthesis of polymers containing phosphonate (B1237965) and phosphate (B84403) moieties has been explored, highlighting the potential for creating new functional materials. mdpi.com The diphenylphosphinothioate moiety, with its combination of aromatic rings and a polar P=O group, could be incorporated into polymer backbones or as side chains to influence properties such as thermal stability and refractive index.

The development of new synthetic methods for organophosphorus compounds is crucial for advancing materials science. tandfonline.com The synthesis of poly(dithiophosphate)s has been reported, demonstrating the feasibility of creating phosphorus-sulfur containing polymers. researchgate.net Although not directly involving this compound, these studies pave the way for the future design of polymers incorporating the diphenylphosphinothioate scaffold.

Fundamental Insights into Organophosphorus Reaction Dynamics

The study of the synthesis and reactivity of this compound provides valuable insights into the fundamental reaction dynamics of organophosphorus compounds. A recently developed solvent-free method for the synthesis of this compound and its derivatives allows for the investigation of the reaction mechanism under mild conditions. nih.govmdpi.com

The proposed mechanism for the formation of this compound from diphenylphosphine (B32561) oxide and diphenyl disulfide suggests a nucleophilic attack of the phosphorus on the sulfur-sulfur bond. nih.gov Mechanistic studies, including kinetic analysis and the use of radical inhibitors, have indicated that the reaction likely proceeds through an ionic pathway rather than a radical one. nih.gov The optimization of reaction conditions, as summarized in the table below, provides a practical framework for further kinetic and mechanistic investigations. nih.govmdpi.com

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | - | rt | 3 | 99 |

| 2 | - | rt | 1 | 95 |

| 3 | H₂O | rt | 3 | 90 |

| 4 | DMF | rt | 3 | 92 |

| 5 | MeOH | rt | 3 | 75 |

| 6 | DCM | rt | 3 | 72 |

| 7 | MeCN | rt | 3 | 68 |

| 8 | EtOAc | rt | 3 | 65 |

| 9 | 1,4-dioxane (B91453) | rt | 3 | 60 |

Further mechanistic studies on the cleavage of the P-S bond in this compound could provide a deeper understanding of the factors that control the reactivity of this functional group. rsc.org Such studies are essential for designing new synthetic methodologies and for understanding the behavior of these compounds in various applications. frontiersin.orgresearchgate.netchemrxiv.orgnih.gov

Emerging Research Areas and Interdisciplinary Opportunities in Phosphinothioate Chemistry

The unique structural and electronic properties of the phosphinothioate scaffold, as exemplified by this compound, present exciting opportunities in various emerging and interdisciplinary research areas.

In the realm of medicinal chemistry , organophosphorus compounds have a long history as therapeutic agents. thno.org While this compound itself has not been reported as a bioactive molecule, the diphenylphosphinothioate moiety could be incorporated into larger molecules to modulate their biological activity. nih.gov The isosteric replacement of a phosphate or carboxylate group with a phosphinothioate could lead to the development of new enzyme inhibitors or receptor modulators with improved stability or pharmacokinetic properties. mdpi.com

In the field of chemical biology , phosphinothioates have the potential to be developed into chemical probes for studying biological processes. For instance, fluorescently labeled phosphinothioates could be designed to target specific enzymes, allowing for the visualization of their activity in living cells. nih.govgoogle.com The reactivity of the P-S bond could be harnessed to design activity-based probes that covalently modify their target enzymes, providing a powerful tool for drug discovery and diagnostics. nih.govresearchgate.net

The development of new synthetic methodologies for organophosphorus compounds continues to be an active area of research. tandfonline.com The exploration of photocatalytic methods for the formation of P-S bonds represents a green and efficient approach to synthesizing phosphinothioates. nih.gov These advancements will undoubtedly facilitate the exploration of this compound and related compounds in a wide range of interdisciplinary applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.